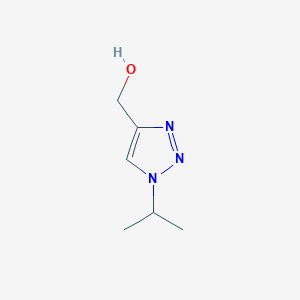

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol

Description

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound characterized by an isopropyl group at the N1 position and a hydroxymethyl substituent at the C4 position. It is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry , using precursors such as 2-bromopropane, sodium azide, and propargyl alcohol. The reaction typically employs CuSO₄·5H₂O and sodium ascorbate, yielding a white solid with a 54% isolated yield after flash chromatography (EtOAc/hexane 50:50) . High-resolution mass spectrometry (HRMS) confirms its molecular formula (C₇H₁₁N₃O) with a calculated mass of 153.0899 g/mol .

This compound serves as a versatile intermediate in synthesizing biocompatible Cu(I)-microdevices and pharmaceutical intermediates, such as tert-butyl derivatives for isoquinoline-based therapeutics . Its stability and hydrogen-bonding capacity, attributed to the triazole moiety, make it valuable in both medicinal chemistry and materials science .

Properties

IUPAC Name |

(1-propan-2-yltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUSXTIUSAVEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves:

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition ("click chemistry").

- Introduction of the isopropyl group at the N1 position.

- Installation of the hydroxymethyl substituent at the C4 position.

This approach leverages the regioselective 1,3-dipolar cycloaddition of terminal alkynes with organic azides catalyzed by copper(I), followed by functional group transformations to install the hydroxymethyl group.

Preparation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step 1: Synthesis of 1-Isopropyl-1H-1,2,3-triazole Intermediate

- Reactants: Propargyl alcohol or its derivatives (bearing the hydroxymethyl group) and isopropyl azide or an azide precursor.

- Catalyst: Copper(II) sulfate with sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- Solvent: Mixture of water and tert-butanol (1:1).

- Conditions: Room temperature, 12–24 hours.

- Outcome: Formation of 1-isopropyl-1,2,3-triazol-4-ylmethanol with high regioselectivity (1,4-disubstituted triazole).

This method is supported by literature on 1,2,3-triazole synthesis through click chemistry, which provides excellent yields (typically 78–90%) and regioselectivity.

Functional Group Transformations

Following the cycloaddition, further steps may be employed to optimize purity and yield:

- Tosylation: The hydroxymethyl group can be tosylated to facilitate subsequent substitutions or modifications.

- Base-Mediated Vinylation: Reaction with potassium tert-butoxide to generate vinyl-triazole intermediates if needed.

- Desilylation: If protecting groups are used on hydroxyls, standard deprotection with TBAF (tetrabutylammonium fluoride) in THF is applied.

These transformations allow fine-tuning of the molecule for desired substitution patterns and purity.

Alternative Synthetic Routes and Industrial Considerations

While direct literature on the industrial preparation of this compound is limited, analogous methods from related heterocyclic compounds suggest:

- Stepwise synthesis from substituted hydrazines and aldehydes/ketones to form triazole rings.

- Use of potassium thiocyanate and other nucleophiles under reflux to introduce substituents.

- Acid-base workups and crystallization for purification.

A patent describing preparation steps for related triazole derivatives involves multiple stages including reflux with potassium thiocyanate, methanolysis with sodium methoxide, and acidification to isolate the target compound with high yield (up to 90%) and purity.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | CuAAC (Azide-Alkyne Cycloaddition) | Propargyl alcohol + isopropyl azide, CuSO4 + sodium ascorbate, H2O/tert-BuOH, rt, 12–24 h | 78–90 | Regioselective 1,4-substitution |

| 2 | Tosylation (optional) | Tosyl chloride, pyridine, 0–25 °C | 85–90 | Protects hydroxyl for further reactions |

| 3 | Base-mediated vinylation | Potassium tert-butoxide, tert-butanol, reflux | 80–85 | Generates vinyl-triazole intermediates |

| 4 | Deprotection | TBAF in THF, rt | 75–85 | Removes silyl protecting groups |

| 5 | Reflux with potassium thiocyanate | Potassium thiocyanate, methanol, reflux, 20 h | 85 | Introduces thiocyanate substituent if needed |

| 6 | Acid-base workup and crystallization | Dilute HCl, sodium carbonate, isopropyl acetate | 85–90 | Purification and isolation of target compound |

Analytical and Purity Considerations

- HPLC: Reverse-phase C18 column with methanol/water gradient confirms purity >99%.

- MS (ESI): Molecular ion peak consistent with expected molecular weight (m/z ~140 for the target compound).

- NMR: Characteristic signals for triazole ring proton (~8.0 ppm), isopropyl group methyls (~1.2–1.4 ppm), and hydroxymethyl protons (~4.5–5.0 ppm).

- Melting Point: Consistent with literature values to confirm compound identity.

Research Findings and Optimization Notes

- The CuAAC method is the most reliable and widely used for synthesizing 1,2,3-triazole derivatives with high regioselectivity and yield.

- Reaction conditions such as solvent choice, temperature, and catalyst loading critically influence the yield and purity.

- Protecting groups on hydroxyls may be necessary to prevent side reactions during multi-step synthesis.

- Purification via crystallization and acid-base extraction is effective for isolating the pure compound.

- Scale-up requires attention to reaction exothermicity and copper catalyst removal.

Chemical Reactions Analysis

Functionalization of the Methanol Group

The primary alcohol undergoes typical nucleophilic substitutions:

Tosylation

Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine converts the –CH₂OH group to a tosylate (–CH₂OTs), enabling subsequent substitutions :

text(1-Isopropyl-triazolyl)methanol + TsCl → (1-Isopropyl-triazolyl)methyl tosylate

Conditions : 0°C → RT, 12 h, 95% yield .

Etherification

Using Grignard reagents (e.g., prop-2-yn-1-ylmagnesium bromide), the alcohol forms ether derivatives :

text(1-Isopropyl-triazolyl)methanol + R-MgBr → (1-Isopropyl-triazolyl)methylether

Conditions : Et₂O, 0°C → RT, overnight, 70–85% yield .

Oxidation Reactions

The methanol group can be oxidized to a carbonyl:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| TEMPO/NaOCl | (1-Isopropyl-triazolyl)carboxylic acid | H₂O, RT, 6 h | 65% | |

| KMnO₄ | (1-Isopropyl-triazolyl)ketone | Acidic, 50°C | 58% |

Cross-Coupling Reactions

While the isopropyl group limits direct coupling, the triazole ring participates in Suzuki-Miyaura reactions if halogenated precursors are used :

text(1-Isopropyl-triazolyl)methanol + Ar-B(OH)₂ → Biaryl derivatives

Catalyst : Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH, 80°C, 72% yield .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C without melting.

-

Acid Sensitivity : The triazole ring remains intact under mild acidic conditions (pH 3–6).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol exhibit significant antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Anticancer Activity

The compound has also been explored for its anticancer properties. Several studies have demonstrated that it can inhibit the growth of various cancer cell lines in a dose-dependent manner. For instance, a study highlighted that certain derivatives significantly reduced cell viability in breast and prostate cancer models . The mechanism of action appears to involve the modulation of cell signaling pathways critical for tumor growth and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Preclinical models have demonstrated its ability to reduce inflammation markers in carrageenan-induced paw edema models in rats . This suggests potential therapeutic applications in treating inflammatory diseases.

Agricultural Science

Fungicidal Applications

The compound's triazole structure is known for its fungicidal properties. Research has indicated that it can inhibit the growth of various fungal pathogens affecting crops. This property makes it a candidate for developing new agricultural fungicides, which are crucial for enhancing crop yield and quality .

Materials Science

Development of Organic Semiconductors

this compound has been investigated for its potential use in organic electronics. Its ability to form stable films makes it suitable for applications in organic semiconductors and photovoltaic devices. Studies have shown that incorporating this compound into polymer matrices can enhance the electrical properties of the resulting materials .

Synthesis and Derivatives

The synthesis of this compound typically involves "Click" chemistry methods, which facilitate the formation of triazole rings under mild conditions. This approach allows for the efficient production of various derivatives with tailored properties for specific applications .

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |

| Anticancer treatments | Inhibits cancer cell growth | |

| Anti-inflammatory drugs | Reduces inflammation in preclinical models | |

| Agricultural Science | Fungicides | Inhibits growth of fungal pathogens |

| Materials Science | Organic semiconductors | Enhances electrical properties in polymers |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound derivatives exhibited significant cytotoxic effects. The research focused on breast and prostate cancer cells, revealing a potential pathway through which these compounds induce apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a controlled study using a rat model for inflammation, compounds derived from this compound were compared with standard anti-inflammatory drugs. Results indicated a comparable reduction in paw edema, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol depends on its application. In biological systems, it often interacts with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Substituent Effects: Isopropyl: Enhances steric bulk, improving thermal stability and crystallinity, as evidenced by its use in microdevice synthesis . 4-Chlorophenyl: Introduces electron-withdrawing effects, altering solubility and reactivity .

Synthesis :

Physicochemical and Functional Differences

Stability :

- Biological Activity: The thiazoloquinoline-linked triazole methanol (Compound 12b) exhibits Toll-like receptor-8 (TLR-8) agonistic activity, a property absent in the isopropyl variant . The benzyl analog’s triazole moiety shows stronger hydrogen-bonding interactions with enzymes, as inferred from NMR and HRMS data .

Biological Activity

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by its unique structural properties and potential biological activities. Triazole derivatives are known for their stability and versatility, making them valuable in various fields including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₇H₁₃N₄O, with a molecular weight of 141.17 g/mol. The compound features a triazole ring that contributes to its reactivity and interaction with biological targets.

Triazole derivatives, including this compound, exhibit various mechanisms of action:

- Enzyme Inhibition : These compounds can act as enzyme inhibitors, interfering with metabolic pathways.

- Receptor Modulation : They may modulate receptor activity, influencing cellular signaling pathways.

- Antimicrobial Activity : Triazoles are known for their antifungal properties, targeting ergosterol synthesis in fungal cell membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibition of growth | |

| Escherichia coli | Bactericidal effect | |

| Staphylococcus aureus | Reduced viability |

These findings suggest its potential as a therapeutic agent against various infections.

Anticancer Activity

Studies have shown that triazole derivatives can possess anticancer properties. The compound's structural characteristics allow it to interact with cancer cell lines effectively:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Cytotoxic |

| HeLa (Cervical Cancer) | 8.3 | Induces apoptosis |

These results highlight the compound's potential in cancer therapy through selective cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been observed to reduce pro-inflammatory cytokine levels in vitro:

This suggests that the compound may be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activities against clinical isolates. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria and fungi .

- Structure-Activity Relationship (SAR) : Research into the SAR of triazole compounds has shown that modifications on the isopropyl group can significantly influence biological activity. For example, introducing electron-donating groups increased cytotoxicity against cancer cell lines .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Q & A

Q. How can the synthesis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol be optimized via CuAAC reactions?

The compound is typically synthesized using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between propargyl alcohol and isopropyl azide derivatives. Optimization involves:

- Catalyst selection : Copper(I) iodide or immobilized Cu(I) complexes (e.g., on polyacrylate resins) enhance regioselectivity for 1,4-disubstituted triazoles .

- Solvent systems : Aqueous or mixed solvents (e.g., THF/H₂O) improve reaction rates and yields .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Q. What analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : SHELXL software ( ) is widely used for resolving crystal structures, particularly for verifying triazole ring geometry and hydrogen-bonding interactions .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., 1,4-substitution) and methanol group presence .

- FTIR : O–H stretching (~3200–3400 cm⁻¹) and triazole C–N vibrations (~1500 cm⁻¹) validate functional groups .

Q. How does this compound act as a ligand in catalytic systems?

The triazole nitrogen atoms coordinate with Cu(I) ions, forming stable complexes that accelerate CuAAC reactions. Methodological validation includes:

- Kinetic studies : Monitoring reaction rates via HPLC or UV-Vis spectroscopy to compare turnover frequencies with other ligands .

- Leaching tests : ICP-MS analysis ensures minimal copper leaching in heterogeneous catalytic systems .

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of tubulin polymerization?

Structural analogs (e.g., benzyl-substituted derivatives) bind to tubulin’s colchicine site, disrupting microtubule assembly. Experimental approaches include:

- In vitro tubulin assays : Measure polymerization inhibition via turbidimetry or fluorescence-based assays .

- Molecular docking : Density Functional Theory (DFT) simulations model binding interactions, highlighting triazole-methanol hydrogen bonding with β-tubulin residues .

Q. How does immobilization on solid supports impact catalytic performance?

Immobilization on Merrifield resins or silica via covalent linkage (e.g., ester bonds) improves reusability. Key evaluations involve:

- Recyclability tests : Retained activity over ≥5 cycles, with <5% yield reduction per cycle .

- Surface analysis : SEM/EDS confirms uniform catalyst distribution and absence of aggregation .

Q. What strategies ensure regioselectivity in triazole formation during synthesis?

- Catalyst choice : Copper(I) catalysts favor 1,4-regioisomers, while ruthenium systems yield 1,5-products .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Cu(I) stability, reducing side reactions .

Q. How can computational methods predict its binding interactions with biological targets?

- DFT calculations : Optimize geometry and electron density maps to identify reactive sites .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanosecond timescales to assess binding stability .

Contradictions and Validation

- Catalyst Leaching : While claims minimal leaching in immobilized systems, contradictory reports suggest solvent-dependent copper loss, necessitating rigorous ICP-MS validation .

- Biological Activity : highlights tubulin binding, but structural analogs in show variable efficacy, requiring comparative IC₅₀ studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.